molecular formula C9H18N4O3 B1582930 3,3',3''-Nitrilotris(propionamide) CAS No. 2664-61-1

3,3',3''-Nitrilotris(propionamide)

Cat. No.: B1582930
CAS No.: 2664-61-1
M. Wt: 230.26 g/mol
InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is widely used in various fields, including medical, environmental, and industrial research. It is known for its high purity and is often used as a reference material in scientific studies .

Scientific Research Applications

Propanamide, 3,3’,3’'-nitrilotris- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is used in the development of pharmaceuticals and as a reference material in analytical studies . Additionally, it finds applications in the industry as an additive in oil drilling, water treatment, rubber, plastics, coatings, textiles, paper, surfactants, leather, and electronics .

Mechanism of Action

The mechanism of action for Propanamide, 3,3’,3’'-nitrilotris- is not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, 3,3’,3’'-nitrilotris- can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with ammonia, followed by hydrogenation . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: In industrial settings, the production of propanamide, 3,3’,3’'-nitrilotris- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of propanamide, 3,3’,3’'-nitrilotris- include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and catalysts to optimize the reaction rates and yields.

Major Products Formed: The major products formed from the reactions of propanamide, 3,3’,3’'-nitrilotris- depend on the type of reaction and the reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce amides or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to propanamide, 3,3’,3’'-nitrilotris- include triethylenetetramine (TETA) and other polyamines. These compounds share similar structural features and chemical properties, making them useful in comparable applications.

Uniqueness: What sets propanamide, 3,3’,3’'-nitrilotris- apart from its similar compounds is its specific molecular structure, which imparts unique reactivity and binding properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.

Properties

IUPAC Name

3-[bis(3-amino-3-oxopropyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERXJGPPGMABOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062580
Record name Propanamide, 3,3',3''-nitrilotris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2664-61-1
Record name 3,3′,3′′-Nitrilotris[propanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2664-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrilotripropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrilotripropionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanamide, 3,3',3''-nitrilotris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 3,3',3''-nitrilotris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3''-nitrilotrispropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITRILOTRIPROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YHU223HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A Parr autoclave was charged with an aqueous solution of acrylamide and a 10% molar excess of aqueous ammonia. The resulting mixture was warmed to 65° C. and autogenous pressure (<50 psi) and stirred at these conditions for three hours. At the end of this period, the reaction mass was allowed to cool to room temperature and white, crystalline nitrilotripropionamide (melting range 184°-186° C.) was recovered. NMR spectroscopy confirmed the structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',3''-Nitrilotris(propionamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3',3''-Nitrilotris(propionamide)
Reactant of Route 3
3,3',3''-Nitrilotris(propionamide)
Reactant of Route 4
Reactant of Route 4
3,3',3''-Nitrilotris(propionamide)
Reactant of Route 5
3,3',3''-Nitrilotris(propionamide)
Reactant of Route 6
Reactant of Route 6
3,3',3''-Nitrilotris(propionamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.